N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Degradation of Sulfonamides
Sulfonamide antibiotics, including compounds similar to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been extensively used in human and veterinary medicine. A study by Ricken et al. (2013) revealed that these compounds persist in the environment, raising concerns about antibiotic resistance. The research identified unique metabolic pathways in Microbacterium sp. strain BR1 that degrade sulfonamides through ipso-hydroxylation and subsequent fragmentation, emphasizing microbial strategies for eliminating these antibiotics from the environment (Ricken et al., 2013).
Synthesis and Chemical Transformations
The synthesis of related sulfonamides and their chemical transformations have been a topic of interest. Rozentsveig et al. (2013) explored the synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, providing insights into the chemical pathways and mechanisms involved in creating structurally similar compounds (Rozentsveig et al., 2013).
Antibacterial and Antifungal Properties
Studies have investigated the antibacterial and antifungal properties of sulfonamides. For instance, Chohan et al. (2006) synthesized a series of new sulfonamides, including those with structures similar to the target compound, and evaluated their antibacterial and antifungal activities. This research provides valuable information on the potential use of such compounds in treating microbial infections (Chohan et al., 2006).
Antimicrobial Evaluation and Synthesis
The design and synthesis of sulfonamides with specific structural features, including the one , have been linked to their antimicrobial efficacy. Azzam et al. (2020) synthesized a series of N-sulfonamide 2-pyridone derivatives and evaluated their antimicrobial activities, shedding light on the structure-activity relationships of such compounds (Azzam et al., 2020).
Enzyme Inhibition and Molecular Docking Studies
Research has also focused on the enzyme inhibitory potential of sulfonamides. Irshad et al. (2019) reported on the synthesis of a series of sulfonamides with benzodioxane and acetamide moieties, examining their enzyme inhibitory activities and conducting in silico molecular docking studies. This research provides insights into the molecular interactions and potential therapeutic applications of these compounds (Irshad et al., 2019).
properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-3-28-21-13-20(22-14(2)23-21)24-15-4-6-16(7-5-15)25-31(26,27)17-8-9-18-19(12-17)30-11-10-29-18/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPJESVKHZORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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